1-Bromo-4-methoxycyclohexane
Overview
Description
1-Bromo-4-methoxycyclohexane is an organic compound with the molecular formula C7H13BrO . It is a derivative of cyclohexane, where a bromine atom is attached to the first carbon and a methoxy group is attached to the fourth carbon. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-methoxycyclohexane can be synthesized through several methods. One common approach involves the bromination of 4-methoxycyclohexanol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-methoxycyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted cyclohexane derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding carbonyl compounds, while reduction reactions can convert the bromine atom to a hydrogen atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products:
- Substituted cyclohexane derivatives
- Alkenes
- Carbonyl compounds
Scientific Research Applications
1-Bromo-4-methoxycyclohexane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-4-methoxycyclohexane involves its reactivity towards nucleophiles and bases. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The methoxy group can participate in various transformations, influencing the overall reactivity and stability of the compound .
Comparison with Similar Compounds
1-Bromo-4-methylcyclohexane: Similar in structure but with a methyl group instead of a methoxy group.
1-Bromo-4-chlorocyclohexane: Contains a chlorine atom instead of a methoxy group.
1-Bromo-4-hydroxycyclohexane: Features a hydroxyl group instead of a methoxy group.
Uniqueness: 1-Bromo-4-methoxycyclohexane is unique due to the presence of the methoxy group, which imparts different electronic and steric properties compared to other similar compounds.
Properties
IUPAC Name |
1-bromo-4-methoxycyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-9-7-4-2-6(8)3-5-7/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSWDBBDRNUKSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1567059-60-2 | |
Record name | 1-bromo-4-methoxycyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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